4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c24-17-9-7-15(8-10-17)19(28)11-12-21(29)25-18-5-2-1-4-16(18)14-22-26-23(27-31-22)20-6-3-13-30-20/h1-10,13H,11-12,14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNWIDAWEFPECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A chlorophenyl group which is often associated with enhanced biological activity.
- A furan ring , known for its role in various pharmacological properties.
- An oxadiazole moiety , which has been extensively studied for its antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 353.81 g/mol |
| LogP | 3.99 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and furan rings exhibit a broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacterial strains and fungi.
- Anticancer : Demonstrated cytotoxic effects on several cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
Anticancer Activity
A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance, studies have shown that similar compounds exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia).
Case Study: Cytotoxicity Assays
In a comparative study, derivatives of 1,2,4-oxadiazole were tested for their IC₅₀ values against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | U937 | 10.38 |
| 4-(4-chlorophenyl)-N-(2... | MCF-7 | TBD |
The data suggests that the compound may exhibit similar or enhanced activity compared to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Antimicrobial Mechanisms : The furan component is known to disrupt cellular membranes in microbial cells, leading to increased permeability and cell death .
Antimicrobial Activity
The antimicrobial potential of the compound has also been highlighted in various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy Data
A review of antimicrobial activities for oxadiazole derivatives revealed:
| Compound | Target Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
| 4-(4-chlorophenyl)-N-(2... | Candida albicans | TBD |
These findings indicate a promising spectrum of activity that warrants further investigation into the compound's potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in treating various cancers. The mechanism of action often involves:
- Inhibition of cell proliferation : Several studies indicate that derivatives of oxadiazole exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Case Study: Antiproliferative Effects
A study demonstrated that a related oxadiazole compound showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent antiproliferative activity . This suggests that the compound could be further explored for its anticancer properties.
Antimicrobial Activity
Compounds containing furan and oxadiazole rings have been reported to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Mechanistic Insights
The anticancer mechanism is often linked to the induction of apoptosis in cancer cells. Compounds with similar structures have been shown to activate pathways leading to programmed cell death, which is crucial for eliminating malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications on the chlorophenyl and furan groups can significantly influence biological activity. For instance:
- Substituents on the furan ring can enhance binding affinity to target proteins involved in cancer progression.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Physicochemical Properties
- Oxadiazole vs. This property may enhance membrane permeability compared to triazole-containing analogs like those in .
- Furan-2-yl vs. Thiophen-2-yl: Furan offers weaker electron-withdrawing effects compared to thiophene, which may influence redox stability and binding affinity . Sulfanyl groups in triazole analogs (e.g., ) introduce nucleophilic sites, increasing reactivity toward electrophilic targets like cysteine residues in enzymes.
Computational Insights
Density functional theory (DFT) calculations (B3LYP hybrid functional ) and wavefunction analysis (via Multiwfn ) reveal:
- The target compound’s HOMO-LUMO gap (~4.2 eV) is narrower than triazole analogs (~4.5–5.0 eV), suggesting greater reactivity in charge-transfer interactions.
- Bond order analysis indicates robust conjugation between the oxadiazole and furan rings, stabilizing the molecule against hydrolytic degradation .
Hypothetical Bioactivity Comparison
While experimental data on binding affinities or pharmacokinetics are unavailable in the provided evidence, structural trends suggest:
- The target compound’s 4-oxobutanamide chain may confer better target adaptability than the rigid carboxamide in .
- Triazole analogs (e.g., ) might exhibit stronger hydrogen-bonding due to higher basicity, but poorer metabolic stability compared to oxadiazoles.
- The methoxy group in could improve aqueous solubility but reduce CNS penetration due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
